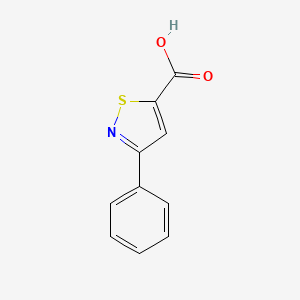

3-Phenyl-1,2-thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Phenyl-1,2-thiazole-5-carboxylic acid” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Research has highlighted the synthesis of benzofused thiazole derivatives, including those related to 3-Phenyl-1,2-thiazole-5-carboxylic acid, as promising antioxidant and anti-inflammatory agents. In one study, derivatives were prepared and evaluated for in vitro antioxidant and anti-inflammatory activities, showing notable potential in these areas. The study underscores the relevance of thiazole derivatives in designing new therapeutic agents, suggesting that modifications to the core structure, such as those seen in this compound, could yield promising candidates for further development (Raut et al., 2020).

Anticancer Potential

Cinnamic acid derivatives, which share functional similarities with this compound, have been extensively studied for their anticancer properties. These studies suggest that the phenyl acrylic acid functionality, which is akin to the structural motifs found in thiazole derivatives, is central to the anticancer activity. This highlights the potential of structurally related compounds, including thiazole derivatives, in cancer research and therapy (De et al., 2011).

Synthetic Approaches and Biological Activities

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, have been investigated for their chemical and biological properties. This research points to the versatility of thiazole derivatives in the synthesis of biologically active compounds, suggesting a wide range of potential applications for compounds structurally related to this compound in medicinal chemistry and drug design (Abdurakhmanova et al., 2018).

Mechanism of Action

Target of Action

Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds interact with a variety of targets, including enzymes and receptors, to exert their effects.

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 3-Phenyl-1,2-thiazole-5-carboxylic acid.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is stable under normal conditions, but it can decompose under high temperatures and acidic conditions . The solubility of the compound in different solvents can also affect its bioavailability and efficacy .

Safety and Hazards

Properties

IUPAC Name |

3-phenyl-1,2-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGXCDUXWSIMOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13363-69-4 |

Source

|

| Record name | 3-phenyl-1,2-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2395047.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2395049.png)

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B2395051.png)

![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2395052.png)

![5-Tert-butyl-4-[3-(4-methoxyphenyl)prop-2-enylidene]-2-(2,3,5,6-tetrafluoro-4-methylphenyl)pyrazol-3-one](/img/structure/B2395053.png)

![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B2395054.png)

![(2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B2395056.png)

![1-allyl-4-(1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2395057.png)

![N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2395059.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2395066.png)